Perfluoroheptanamidine
Overview
Description
Perfluoroheptanamidine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide, is a fluorinated organic compound with the molecular formula C7H3F13N2 and a molecular weight of 362.09 g/mol . This compound is characterized by its high thermal stability and chemical resistance, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Perfluoroheptanamidine can be synthesized through the reaction of perfluoroheptanoyl chloride with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
C7F13COCl+NH3→C7F13C(NH)NH2+HCl
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Perfluoroheptanamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluoroheptanamidine has a wide range of applications in scientific research, including:
Biology: Its unique properties make it useful in biochemical assays and as a reagent in various biological experiments.
Medicine: This compound is employed in pharmaceutical testing and as a reference standard for accurate results.
Mechanism of Action
The mechanism by which perfluoroheptanamidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Perfluoroheptanamidine is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluorohexyloctane: Used in ophthalmology for treating dry eye disease.
Perfluorooctanoic acid: Known for its use in the production of Teflon and other fluoropolymers.
Perfluorobutanesulfonic acid: Utilized in various industrial applications as a surfactant.
Compared to these compounds, this compound offers a unique combination of thermal stability, chemical resistance, and versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13N2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H3,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWGAKEPDIGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F13N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895523 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25264-81-7 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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